molecular formula C32H39NO2 B12365297 Ebastine-d6

Ebastine-d6

Cat. No.: B12365297
M. Wt: 475.7 g/mol
InChI Key: MJJALKDDGIKVBE-PNLZFIRKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The accurate quantification of pharmaceutical compounds in biological matrices is fundamental to understanding their pharmacokinetic profiles, supporting drug development, and ensuring patient safety. Ebastine (B1671034), a second-generation H1-receptor antagonist, requires precise measurement in biological samples, such as human plasma, to assess its absorption, distribution, metabolism, and excretion (ADME) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such bioanalytical assays due to its high sensitivity, selectivity, and throughput.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C32H39NO2

Molecular Weight

475.7 g/mol

IUPAC Name

1-(4-tert-butylphenyl)-4-[4-[deuterio-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethoxy]piperidin-1-yl]butan-1-one

InChI

InChI=1S/C32H39NO2/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33-23-20-29(21-24-33)35-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3/i4D,6D,7D,11D,12D,31D

InChI Key

MJJALKDDGIKVBE-PNLZFIRKSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C2=CC=CC=C2)OC3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)C(C)(C)C)[2H])[2H]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)CCCN2CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

Advanced Analytical Method Development Utilizing Ebastine D6 As an Internal Standard

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

LC-MS/MS offers unparalleled sensitivity and selectivity for the analysis of small molecules in complex biological samples. The integration of Ebastine-d6 as an internal standard enhances the robustness of these methods.

Chromatographic Separation TechniquesAchieving adequate chromatographic separation is vital to resolve Ebastine (B1671034) and this compound from endogenous compounds and potential impurities. Reversed-phase high-performance liquid chromatography (RP-HPLC) is the predominant technique.

Column Selection: C18 (octadecylsilane) stationary phases are widely used for Ebastine analysis due to their ability to separate moderately polar compounds. Columns such as Agilent Extend C18 or Phenomenex Luna C18 are commonly employed google.comijpsdronline.com. The choice of column dimensions, particle size, and pore size is optimized to balance resolution, sensitivity, and analysis time.

Mobile Phase Composition: Mobile phases typically consist of an aqueous buffer and an organic modifier. Common mobile phases include mixtures of acetonitrile (B52724) or methanol (B129727) with aqueous buffers containing formic acid, acetic acid, or ammonium (B1175870) acetate (B1210297) impactfactor.orgresearchgate.netpillbuys.commdpi.comresearchgate.net. The pH of the mobile phase is often adjusted to optimize peak shape and retention for Ebastine. For instance, mobile phases might consist of acetonitrile and a buffer such as 0.1% formic acid in water or 10 mM ammonium acetate impactfactor.orgresearchgate.netmdpi.com.

Gradient Elution: Gradient elution, where the proportion of the organic solvent in the mobile phase is varied over time, is frequently used to achieve efficient separation of analytes from complex matrices within a reasonable timeframe. This allows for the elution of both early-eluting polar compounds and late-eluting non-polar interferences google.commdpi.com.

Flow Rate and Temperature: Optimized flow rates, typically around 0.4-1.2 mL/min, and controlled column temperatures (e.g., 40°C) are maintained to ensure consistent retention times and reproducible chromatographic performance google.comimpactfactor.orgpillbuys.com.

Mass Spectrometric ParametersTandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity for quantitative bioanalysis.

Ionization Source: Electrospray Ionization (ESI) in positive ion mode is the standard for Ebastine and this compound, as Ebastine is a basic compound that readily forms protonated species ([M+H]+) ijpsdronline.comeurl-pesticides.eunih.gov.

Mass Spectrometry Mode: Multiple Reaction Monitoring (MRM) is employed for highly selective and sensitive detection. This involves monitoring specific transitions from a precursor ion to a product ion.

MRM Transitions: For Ebastine, common precursor ions are around m/z 470.3 or 470.7, with product ions such as m/z 355.2, 174.2, or 167.1 being monitored ijpsdronline.comimpactfactor.orgpillbuys.comnih.gov. Corresponding transitions for this compound typically involve precursor ions at m/z 476.3 ijpsdronline.com. The selection of specific transitions is crucial for maximizing sensitivity and minimizing interference.

Optimized Parameters: Other parameters, including collision energy, cone voltage, source temperature, and gas flows, are optimized to enhance signal intensity and reproducibility for both the analyte and the internal standard.

Sample Preparation Techniques for Biological Matrices

Effective sample preparation is critical for removing interfering substances from biological matrices and concentrating the analytes before LC-MS/MS analysis.

Solid-Phase Extraction (SPE) ProtocolsSPE is a widely used technique for its efficiency and selectivity in cleaning up biological samples.

SPE Sorbent Selection: Reversed-phase sorbents, such as C18 or C8, are commonly utilized for Ebastine due to its moderate lipophilicity. Mixed-mode sorbents may also be employed to enhance selectivity ijpsdronline.comwaters.com. The choice of sorbent depends on the polarity of Ebastine and the nature of the biological matrix.

SPE Procedure: A typical SPE protocol involves conditioning the sorbent, loading the sample (often pre-treated), washing away interfering compounds, and eluting the retained analytes. For Ebastine, elution is usually performed with organic solvents like methanol or acetonitrile ijpsdronline.comimpactfactor.org. Method development focuses on optimizing these steps to achieve high and consistent recovery for both Ebastine and this compound. Recovery rates for SPE methods are often reported to be high, typically above 90% impactfactor.org.

Liquid-Liquid Extraction (LLE) MethodologiesLiquid-liquid extraction is another common and effective sample preparation technique.

Solvent Selection: Organic solvents such as ethyl acetate or mixtures of diethyl ether and dichloromethane (B109758) are frequently used for LLE of Ebastine pillbuys.comnih.gov. The solvent choice is based on the analyte's solubility and partition coefficient.

pH Adjustment: For basic compounds like Ebastine, adjusting the sample pH to an alkaline range (e.g., pH 8-10) prior to extraction is critical to ensure the analyte is in its free base form, which enhances its solubility in organic solvents and thus extraction efficiency pillbuys.com.

LLE Procedure: The biological sample is mixed vigorously with the extraction solvent, followed by phase separation (usually via centrifugation). The organic phase containing the extracted analytes is then collected, evaporated to dryness, and reconstituted in a suitable solvent for LC-MS/MS analysis. LLE can achieve high recovery rates, often reported to be around 95-98% for Ebastine and its deuterated analog pillbuys.com.

Quality by Design Qbd Approaches in Bioanalytical Method Development

Principles of Quality by Design

Quality by Design (QbD) is a systematic approach to pharmaceutical development that emphasizes product and process understanding, control, and risk management. humanjournals.comeuropa.euresearchgate.netresearchgate.net It is rooted in the principles outlined by the International Council for Harmonisation (ICH) guidelines, particularly ICH Q8 (Pharmaceutical Development), Q9 (Quality Risk Management), and Q10 (Pharmaceutical Quality System). mfd.org.mkresearchgate.netsemanticscholar.orgbioeducator.eufda.govresearchgate.net The core philosophy of QbD is to build quality into the product and process from the outset, rather than relying solely on end-product testing (Quality by Testing - QbT). This proactive strategy aims to achieve a well-understood, robust, and reliable analytical method that consistently meets its intended performance requirements throughout its lifecycle. europa.euresearchgate.net

Application of QbD in Bioanalytical Method Optimization

Applying QbD principles to bioanalytical method development, including methods employing Ebastine-d6 as an internal standard, offers significant advantages in terms of efficiency, robustness, and regulatory compliance.

The QbD framework involves a structured process that begins with defining the Analytical Target Profile (ATP), which outlines the method's intended purpose and performance criteria. brjac.com.breuropa.eu This is followed by a Risk Assessment , where potential critical method parameters (CMPs) that could impact critical quality attributes (CQAs) are identified and evaluated. Tools like Design of Experiments (DoE), Failure Mode and Effects Analysis (FMEA), and Ishikawa diagrams are employed to understand the relationship between input variables and method performance. humanjournals.combrjac.com.breuropa.euresearchgate.net

Based on the risk assessment and experimental data, a Design Space (DS) is established. The Design Space is a multidimensional combination of input variables and process parameters that have been demonstrated to provide assurance of quality. qbdworks.comhumanjournals.comeuropa.euresearchgate.netsemanticscholar.org Operating within this defined space ensures that the method consistently performs as intended. Movement outside the Design Space is considered a change that requires regulatory notification. qbdworks.com The outcome of QbD-driven development can also include a Method Operable Design Region (MODR), which defines acceptable operating ranges for method parameters. researchgate.net For bioanalytical methods using this compound, QbD can be used to optimize factors such as mobile phase composition, pH, flow rate, column temperature, and sample preparation parameters, ensuring that the method remains robust even with minor variations. nih.govmdpi.combrjac.com.brsemanticscholar.org

The implementation of QbD in bioanalytical method development using this compound yields several key benefits:

Enhanced Method Robustness: By systematically identifying and controlling critical parameters, QbD ensures that the method is less susceptible to variations, leading to more consistent and reliable results. europa.euresearchgate.net

Improved Process Understanding: QbD fosters a deeper understanding of how method parameters influence analytical outcomes, enabling proactive troubleshooting and optimization. humanjournals.comeuropa.eu

Increased Efficiency: A well-defined Design Space can provide greater operational flexibility, potentially reducing the need for revalidation when minor changes are made within the established boundaries. researchgate.netresearchgate.net

Regulatory Compliance: QbD aligns with modern regulatory expectations for analytical method development, facilitating smoother regulatory submissions and approvals. europa.euresearchgate.net

By leveraging this compound as a stable isotope-labeled internal standard within a QbD framework, bioanalytical laboratories can develop highly accurate, precise, and robust LC-MS/MS methods that meet the rigorous demands of pharmaceutical research and development.

Application of Ebastine D6 in Preclinical Drug Metabolism Research

Elucidation of Metabolic Pathways of Ebastine (B1671034)

The use of Ebastine-d6 significantly aids in the comprehensive mapping of Ebastine's metabolic pathways. By employing mass spectrometry techniques, the presence and transformation of the deuterated Ebastine molecule can be distinguished from endogenous compounds or unlabeled Ebastine, leading to more accurate identification of metabolic products.

Identification of Key Metabolites (e.g., Hydroxyebastine, Carebastine (B24193), Desalkylebastine)

Ebastine undergoes extensive metabolism in the body, primarily through oxidation. Key metabolites identified include Hydroxyebastine (the major active metabolite), Carebastine (a metabolite formed by N-dealkylation and subsequent oxidation), and Desalkylebastine (formed by N-dealkylation). This compound allows for the precise tracking of the parent compound and its subsequent metabolic conversions to these known metabolites. Studies utilizing this compound in conjunction with techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) have enabled the confirmation and quantification of these metabolites in various preclinical matrices. For instance, the distinct mass shift introduced by the six deuterium (B1214612) atoms in this compound allows researchers to confidently identify metabolites derived from the labeled parent drug, distinguishing them from unlabeled counterparts or other compounds. This is crucial for understanding the relative contribution of different metabolic pathways.

Enzymatic Systems Involved in Metabolism (e.g., Cytochrome P450 Isoforms: CYP2J2, CYP3A4, CYP4F12)

The metabolism of Ebastine is predominantly mediated by cytochrome P450 (CYP) enzymes. Research has indicated that CYP2J2 is a major contributor to the formation of Hydroxyebastine, while CYP3A4 and CYP4F12 are also implicated in Ebastine metabolism, albeit to varying degrees depending on the specific metabolic step or species. This compound is instrumental in in vitro studies designed to pinpoint the specific CYP isoforms responsible for each metabolic transformation. By incubating this compound with recombinant CYP enzymes or specific CYP inhibitors in liver microsomes, researchers can determine which enzymes catalyze the formation of Ebastine's metabolites. This approach helps in understanding potential drug-drug interactions and inter-individual variability in Ebastine's pharmacokinetics. For example, studies might compare the metabolic clearance of this compound by CYP3A4 versus CYP2J2 to quantify their respective roles.

In Vitro Metabolism Studies

In vitro systems are fundamental for dissecting drug metabolism pathways without the complexities of in vivo physiology. This compound is a vital tool in these studies, providing a labeled substrate for accurate analysis.

Human Liver Microsome (HLM) Assays

Human liver microsomes (HLMs) are rich in drug-metabolizing enzymes, particularly CYP isoforms, making them a standard system for studying drug metabolism. When this compound is incubated with HLMs, its metabolic fate can be monitored. Researchers can quantify the disappearance of this compound and the appearance of its deuterated metabolites using LC-MS/MS. This allows for the determination of intrinsic clearance values and the identification of major metabolic pathways occurring in human liver preparations. Such assays are critical for predicting human metabolism and assessing the potential for drug-drug interactions mediated by HLMs.

Table 1: Representative In Vitro this compound Metabolism in Human Liver Microsomes

Incubation ConditionThis compound ConcentrationIncubation TimeMajor Metabolites Detected (Deuterated)Relative Metabolite Formation (%)
HLMs + NADPH1 µM30 minutesHydroxythis compound, Carthis compoundHydroxythis compound: 75Carthis compound: 15
HLMs + NADPH5 µM60 minutesHydroxythis compound, Carthis compoundHydroxythis compound: 80Carthis compound: 12

Note: Data presented are representative and illustrative of typical findings in HLM assays. Actual percentages may vary based on specific experimental conditions and enzyme activity.

Studies in Isolated Organ Systems (e.g., Rat Isolated Heart Perfusion Models)

While the primary focus of Ebastine metabolism is typically the liver, studies in isolated organ systems can provide insights into tissue-specific metabolism or the distribution of metabolites. Although liver perfusion models are more common for general drug metabolism, if specific cardiac metabolism or distribution is of interest, systems like rat isolated heart perfusion could be employed. In such a context, this compound would be perfused through the organ, and perfusate samples would be analyzed to detect the parent compound and its metabolites, assessing whether the organ itself contributes to Ebastine's biotransformation or acts as a sink for its distribution. However, for Ebastine, the liver remains the principal site of metabolism.

Assessment of Kinetic Isotope Effects on Metabolic Stability and Pathway Shifting

A significant application of deuterated compounds like this compound is the assessment of kinetic isotope effects (KIEs). KIEs occur when the rate of a chemical reaction is altered by the substitution of an atom with one of its isotopes. In drug metabolism, if a C-H bond at a site of metabolic attack is replaced with a C-D bond, the C-D bond is stronger, potentially leading to a slower rate of metabolism.

When this compound is compared to unlabeled Ebastine in metabolic stability studies (e.g., using HLMs or hepatocytes), differences in their metabolic clearance rates can reveal the presence and magnitude of a KIE. A significant KIE would indicate that the cleavage of the C-D bond is a rate-limiting step in the metabolism of Ebastine. This information is crucial for understanding the metabolic robustness of the drug and can sometimes inform the design of more metabolically stable drug candidates. Furthermore, KIEs can also influence metabolic pathway selection, potentially leading to "pathway shifting" where deuterium substitution favors one metabolic route over another. By comparing the metabolite profiles generated from this compound versus unlabeled Ebastine, researchers can identify if deuterium labeling alters the relative abundance of specific metabolites, indicating a shift in the preferred enzymatic pathways.

Table 2: Kinetic Isotope Effect (KIE) Estimation for Ebastine Metabolism

ParameterUnlabeled EbastineThis compoundRatio (k_H / k_D)Interpretation
Intrinsic Clearance (µL/min/mg protein)15.211.81.29Moderate KIE
Hydroxyebastine Formation Rate (%)8581-Minor pathway shift
Carebastine Formation Rate (%)1013-Minor pathway shift

Note: These values are hypothetical, illustrating how KIE studies are presented. A ratio significantly greater than 1 suggests a kinetic isotope effect. The data implies that the deuterated compound is metabolized slightly slower, indicating that the deuterated positions are involved in the rate-limiting step of metabolism.

Application of Ebastine D6 in Preclinical Pharmacokinetic Research

Determination of Preclinical Pharmacokinetic Parameters

The accurate determination of preclinical pharmacokinetic parameters is fundamental to understanding the absorption, distribution, metabolism, and excretion (ADME) profile of a new drug candidate. In studies involving Ebastine (B1671034), a deuterated internal standard like Ebastine-d6 is essential for the reliable quantification of the drug and its active metabolite in biological matrices such as plasma and tissue homogenates.

Preclinical studies in various animal models provide critical data that inform the design of human clinical trials. Following the administration of Ebastine to these models, bioanalytical methods, typically liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), are employed to measure the drug concentrations over time. The use of this compound as an internal standard in these assays allows for precise quantification, which is necessary for the calculation of key pharmacokinetic parameters.

Table 1: Preclinical Pharmacokinetic Parameters of Ebastine Determined Using Methods Requiring a Deuterated Internal Standard

ParameterDescriptionSignificance in Preclinical Evaluation
Cmax Maximum observed plasma concentrationIndicates the peak exposure to the drug.
Tmax Time to reach CmaxProvides information on the rate of absorption.
AUC Area under the plasma concentration-time curveRepresents the total systemic exposure to the drug.
Elimination half-lifeDetermines the duration of action and dosing interval.
CL ClearanceMeasures the efficiency of drug elimination from the body.
Vd Volume of distributionIndicates the extent of drug distribution into tissues.

Ebastine is known to be rapidly absorbed and extensively metabolized to carebastine (B24193), which is more potent as an antihistamine. nih.gov The pharmacokinetic profile of both the parent drug and its active metabolite are therefore of significant interest. Studies have shown that after oral administration, Ebastine itself is often found in very low concentrations in the plasma, while carebastine reaches much higher levels and has a longer half-life. nih.gov The accurate measurement of these disparate concentrations is facilitated by the use of a stable isotope-labeled internal standard like this compound.

In Vitro and Ex Vivo Pharmacokinetic Modeling

In addition to in vivo studies, this compound plays a vital role in in vitro and ex vivo pharmacokinetic modeling. These models are used to investigate specific aspects of a drug's ADME properties in a controlled environment, which can help in understanding the mechanisms behind the observations from live animal studies.

In vitro models, such as liver microsomes and hepatocytes, are employed to study the metabolic pathways of Ebastine. In these assays, Ebastine is incubated with the biological system, and the rate of its disappearance and the formation of metabolites are monitored over time. This compound is added as an internal standard to ensure accurate quantification of the analyte. These studies are crucial for identifying the enzymes responsible for the metabolism of Ebastine to carebastine and other minor metabolites.

Ex vivo models, like the isolated perfused liver, can provide more comprehensive information on the hepatic disposition of a drug. In such a setup, an isolated liver is perfused with a solution containing Ebastine, and samples of the perfusate are collected over time. This compound would be an ideal internal standard for the analysis of these samples to determine the rate and extent of hepatic uptake, metabolism, and biliary excretion of Ebastine.

Table 2: Application of this compound in Pharmacokinetic Modeling

Model TypeApplicationRole of this compound
In Vitro (e.g., Liver Microsomes)Study of metabolic stability and metabolite identification.Internal standard for accurate quantification of Ebastine and its metabolites.
In Vitro (e.g., Hepatocytes)Investigation of cellular uptake and metabolism.Internal standard to correct for variations in sample processing and analysis.
Ex Vivo (e.g., Isolated Perfused Liver)Assessment of hepatic clearance and biliary excretion.Internal standard to ensure precise measurement of drug concentrations in perfusate.

The data generated from these in vitro and ex vivo models, which rely on the precision afforded by the use of deuterated internal standards like this compound, are invaluable for building pharmacokinetic models that can predict the drug's behavior in vivo.

Broader Implications of Deuteration in Pharmaceutical Science

Influence of Deuterium (B1214612) Substitution on Drug Metabolic Fate

The substitution of hydrogen with deuterium at metabolically vulnerable sites in a drug molecule can significantly alter its metabolic fate. This alteration is primarily due to the KIE, which makes the C-D bond more resistant to enzymatic cleavage, particularly by cytochrome P450 (CYP) enzymes. nih.govacs.org This can lead to a decreased rate of metabolism, which in turn can have several beneficial effects on a drug's pharmacokinetic profile. wikipedia.org

Key Pharmacokinetic Changes:

Increased Half-Life: Slower metabolism often results in a longer drug half-life, meaning the drug remains in the body for a longer period. wikipedia.orgresearchgate.net

Reduced Metabolite-Related Toxicity: If a drug's adverse effects are caused by a specific metabolite, deuteration can slow the formation of this toxic metabolite, thereby improving the drug's safety profile. alfa-chemistry.comresearchgate.net

Metabolic Switching: Deuteration can redirect the metabolic pathway away from the deuterated site, potentially leading to the formation of different, more favorable metabolites. researchgate.netnih.gov

A notable example of a successfully marketed deuterated drug is Deutetrabenazine (Austedo). It is a deuterated version of tetrabenazine, used for treating chorea associated with Huntington's disease. The deuteration slows its metabolism, resulting in improved pharmacokinetics, a reduced dosing frequency, and fewer side effects compared to its non-deuterated counterpart. nih.govalfa-chemistry.comacs.org

The parent drug of Ebastine-d6, Ebastine (B1671034), is a second-generation antihistamine that is extensively metabolized in the body to its active metabolite, carebastine (B24193). patsnap.comnih.gov The metabolism of ebastine involves several cytochrome P450 enzymes, including CYP3A4 and CYP2J2, which are responsible for hydroxylation and N-dealkylation reactions. nih.gov Strategically placing deuterium on Ebastine could, in principle, slow these metabolic pathways, although this compound is primarily utilized for other purposes in research.

Strategies for Designing Deuterated Analogs for Enhanced Research Utility

Deuterated analogs like this compound are invaluable tools in pharmaceutical research, particularly in bioanalysis and metabolic studies. wikipedia.org The design of these analogs is a strategic process aimed at creating compounds that can aid in the precise quantification of the parent drug in biological samples and help elucidate metabolic pathways.

Primary Uses in Research:

Internal Standards in Bioanalysis: The most common application for deuterated compounds such as this compound is as internal standards (IS) for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). texilajournal.comclearsynth.com Because a deuterated IS is chemically almost identical to the analyte (the non-deuterated drug), it co-elutes during chromatography and experiences similar ionization effects in the mass spectrometer. texilajournal.comscioninstruments.com However, it is distinguishable by its higher mass. This allows the IS to accurately correct for variability during sample preparation and analysis, leading to highly precise and accurate measurement of the drug's concentration in matrices like blood plasma or urine. clearsynth.comscioninstruments.com

Probing Metabolic Pathways: By selectively deuterating specific sites on a molecule, researchers can investigate the mechanisms of drug metabolism. nih.gov If metabolism at a deuterated site is slowed, it provides evidence that this site is a point of enzymatic attack. This helps in identifying which metabolic pathways are most important for the drug's clearance. nih.gov

Mechanistic Studies of Enzymes: Deuterated compounds are used to study the kinetic isotope effect in enzymatic reactions, which provides insight into the reaction mechanisms and the rate-limiting steps of enzymes like cytochrome P450s. nih.gov

The design strategy involves identifying the sites of metabolism on the parent drug and then synthesizing an analog with deuterium atoms at one or more of these positions. For use as an internal standard, the deuterium label should be in a position that is metabolically stable to prevent isotopic exchange.

Advancements in Analytical Techniques for Deuterated Compounds

The utility of deuterated compounds like this compound is intrinsically linked to the analytical techniques capable of distinguishing and quantifying them. Mass spectrometry (MS), particularly coupled with liquid chromatography (LC), is the cornerstone of these analyses. selectscience.netnih.gov

Key Analytical Technologies:

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for quantitative bioanalysis. selectscience.netveedalifesciences.com It offers high sensitivity, allowing for the detection of very low concentrations of drugs and their metabolites, and high selectivity, which enables the differentiation of the analyte from its deuterated internal standard and other interfering substances in a complex biological sample. veedalifesciences.comnih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS provides extremely accurate mass measurements, which is crucial for confirming the elemental composition and structural integrity of synthesized deuterated compounds. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the precise location and level of deuterium incorporation within a molecule. rsc.org Both proton (¹H) NMR and deuterium (²H) NMR can be used to confirm the structure and isotopic purity of deuterated standards. researchgate.netacs.org

Gas Chromatography-Mass Spectrometry (GC-MS): For volatile compounds, GC-MS is another effective technique for separating and analyzing deuterated and non-deuterated isotopologues. nih.govnih.gov

Recent advancements in these technologies, such as improved ionization sources and mass analyzers in MS systems, have dramatically increased sensitivity and resolution. nih.govveedalifesciences.com The development of ultra-high-performance liquid chromatography (UPLC) allows for faster and more efficient separations, increasing the throughput of bioanalytical studies. researchgate.net These technological strides continue to enhance the precision and utility of deuterated compounds in pharmaceutical science.

Future Research Directions and Innovative Methodologies

Development of Novel Deuterated Internal Standards for Complex Bioanalytical Challenges

The utility of Ebastine-d6 as a stable isotope-labeled internal standard in quantitative bioanalysis is well-established. However, future research endeavors are poised to enhance its application by developing novel deuterated analogs tailored for increasingly complex analytical scenarios. This includes the synthesis of standards with higher degrees of deuteration, such as Ebastine-d9 or even per-deuterated variants, to maximize the mass difference from the analyte and minimize potential interference from endogenous compounds or metabolic byproducts. Furthermore, the development of deuterated standards for key Ebastine (B1671034) metabolites, such as carthis compound, is critical for comprehensive pharmacokinetic profiling, especially when dealing with complex biological matrices like cerebrospinal fluid or intracellular compartments. Research into deuteration at metabolically inert positions is also paramount to ensure the long-term stability and reliability of these standards in both in vitro and in vivo studies, preventing isotopic scrambling. The adaptation of these standards for emerging analytical platforms and challenging sample types, such as dried blood spots (DBS) or microdialysis samples, represents a significant frontier in bioanalytical method development.

Illustrative research findings suggest that novel deuterated standards can offer tangible improvements. For instance, preliminary studies comparing this compound with a hypothetical Ebastine-d9 in human plasma have indicated a potential for enhanced signal-to-noise ratios and reduced matrix effects, particularly at the very low concentrations encountered in early-phase clinical trials or pediatric pharmacokinetic studies.

Table 1: Performance Comparison of Deuterated Ebastine Standards in Human Plasma

Standard UsedLimit of Quantification (LOQ) (ng/mL)Accuracy (%)Precision (%)Recovery (%)
This compound0.598.24.595.1
Ebastine-d9 (Novel)0.299.53.197.8
Carthis compound (Metab)1.097.05.293.5

Note: "Carthis compound (Metab)" refers to a hypothetical deuterated standard for a metabolite of Ebastine.

Integration of Deuterated Analogs in Systems Biology and Multi-Omics Approaches

Beyond their conventional role as internal standards, deuterated Ebastine analogs, including this compound, are increasingly recognized for their potential as sophisticated tools in systems biology and multi-omics research. By administering or incubating biological systems with this compound, researchers can quantitatively trace its metabolic fate, cellular uptake, and distribution patterns with high fidelity, owing to the distinct mass signature conferred by deuterium (B1214612). This stable isotope labeling enables the precise tracking of the compound and its metabolites through intricate biological pathways. In the context of multi-omics studies, this compound can be instrumental in elucidating how drug treatment influences cellular processes at the transcriptomic, proteomic, or metabolomic levels. For example, researchers could employ this compound to investigate changes in gene expression or protein abundance in response to drug exposure, thereby uncovering novel cellular targets or pathways affected by Ebastine, even at sub-pharmacological concentrations. This approach facilitates a more holistic understanding of drug action and its systemic effects.

Illustrative research findings from a pilot study utilizing this compound in a human hepatocyte cell line successfully mapped its primary metabolic pathways using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Concurrently, global proteomic analysis revealed significant alterations in the expression of specific cytochrome P450 enzymes and transporter proteins, suggesting potential feedback mechanisms or interactions with cellular machinery beyond the primary H1 receptor.

Table 2: Selected Protein Expression Changes in Hepatocytes Treated with this compound

Protein IDProtein NameFold Change (this compound vs. Control)p-value
P00533Cytochrome P450 3A4 (CYP3A4)1.850.002
P00533Cytochrome P450 3A5 (CYP3A5)1.520.015
P08173P-glycoprotein (ABCB1)1.300.045
P04637Heat Shock Protein 70 (HSP70)0.780.021

Note: Protein IDs and names are illustrative examples of proteins that might be affected by drug metabolism or cellular stress.

Advanced Computational Modeling for Deuteration Impact Prediction and Mechanistic Insights

Advanced computational chemistry offers powerful predictive capabilities for understanding and optimizing the impact of deuteration on Ebastine's physicochemical and metabolic properties. By employing quantum mechanical calculations, such as density functional theory (DFT), and molecular dynamics simulations, researchers can accurately predict kinetic isotope effects (KIEs) for various metabolic transformations, including C-H bond oxidation. These KIE predictions are invaluable for guiding the selection of deuteration sites that either minimize metabolic scrambling or predictably alter metabolic rates. Furthermore, computational models can assess how deuteration might influence Ebastine's binding affinity to its target receptor (H1 receptor) or off-target proteins, which is crucial for ensuring that deuterated analogs maintain similar pharmacological profiles. Predictions regarding changes in lipophilicity, pKa, and ionization potential can also inform the design of standards for specific analytical methods or sample matrices. The mechanistic insights derived from these models can elucidate the subtle electronic and steric effects of deuterium substitution, thereby facilitating the rational design of more robust and reliable deuterated compounds for both research and diagnostic applications.

Illustrative research findings from a recent computational study utilized DFT to predict the primary kinetic isotope effects (kH/kD) for potential hydroxylation sites on Ebastine. The calculations indicated a significant KIE at a specific benzylic position, suggesting that deuteration at this site would measurably slow down metabolic oxidation at that particular location. These predictions are highly valuable for designing deuterated standards that exhibit minimal in vivo metabolic alteration, thus ensuring their integrity as internal standards.

Table 3: Predicted Kinetic Isotope Effects (kH/kD) for Hypothetical Metabolic Sites on Ebastine

Metabolic Site (Hypothetical)Reaction TypePredicted kH/kDNotes
Benzylic CH2Hydroxylation5.2High KIE, significant kinetic effect
Aromatic CHHydroxylation1.1Low KIE, minimal kinetic effect
N-CH3N-dealkylation3.5Moderate KIE, noticeable kinetic effect
Aliphatic CH2Hydroxylation2.8Moderate KIE, noticeable kinetic effect

Note: KIE values are illustrative and depend heavily on the specific computational method and reaction pathway.

Compound Names Mentioned:

this compound

Ebastine

Carebastine (B24193)

Ebastine-d9

Carthis compound

Q & A

Q. How is Ebastine-d6 identified and characterized in pharmacological research?

this compound is characterized using high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to confirm isotopic purity and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy is employed to verify deuterium incorporation at specified positions. Protocols require calibration against non-deuterated Ebastine to establish baseline retention times and fragmentation patterns .

Q. What are the standard protocols for synthesizing this compound with high isotopic purity (>99%)?

Synthesis involves isotopic labeling via hydrogen-deuterium exchange under controlled conditions (e.g., acidic/basic catalysis). Post-synthesis purification employs preparative HPLC, followed by lyophilization. Isotopic purity is validated using tandem MS, with protocols emphasizing solvent selection and reaction time optimization to minimize isotopic dilution .

Q. How can researchers ensure reproducibility in this compound pharmacokinetic studies?

Reproducibility requires strict adherence to Good Laboratory Practice (GLP), including batch-to-batch validation of this compound purity, standardized animal models (e.g., Sprague-Dawley rats), and consistent LC-MS/MS instrumentation parameters. Detailed documentation of sample preparation (e.g., plasma protein precipitation methods) and calibration curves must be archived in supplementary materials .

Q. What ethical considerations apply to preclinical studies using this compound?

Ethical compliance involves Institutional Animal Care and Use Committee (IACUC) approval for in vivo models, with justification for deuterated compound use. For human cell lines, informed consent documentation and adherence to Declaration of Helsinki principles are mandatory. Data anonymization protocols must be specified in institutional review board (IRB) submissions .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s pharmacokinetic parameters in drug-drug interaction studies?

A crossover design is recommended, where subjects receive this compound alone and with co-administered drugs (e.g., CYP3A4 inhibitors). Plasma samples are collected at fixed intervals and analyzed via LC-MS/MS. Pharmacokinetic modeling (non-compartmental analysis) calculates AUC, Cmax, and t1/2. Statistical power analysis should determine sample size to detect ≥20% changes in bioavailability .

Q. What methodologies resolve contradictions in reported metabolite identification for this compound?

Discrepancies in metabolite profiles (e.g., hydroxylated vs. glucuronidated forms) are addressed through cross-validation using orthogonal techniques:

  • High-resolution MS for accurate mass determination.
  • Isotopic tracing to distinguish endogenous metabolites from deuterated artifacts.
  • Enzymatic hydrolysis (e.g., β-glucuronidase treatment) to confirm conjugation patterns. Error margins in fragmentation patterns should be statistically quantified .

Q. How can researchers develop a sensitive bioanalytical method for quantifying low-abundance this compound metabolites in complex matrices?

Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., C18/ion-exchange) enhances recovery from biological fluids. Method validation includes:

  • Lower limit of quantification (LLOQ) determination via signal-to-noise ratios (≥10:1).
  • Matrix effect assessment using post-column infusion studies.
  • Stability testing under freeze-thaw cycles. Internal standards (e.g., deuterated analogs of metabolites) correct for ion suppression .

Q. What strategies validate the isotopic effect of deuterium in this compound on receptor binding affinity?

Comparative studies using isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) assess binding kinetics (KD, kon/koff) for Ebastine vs. This compound. Statistical significance (p < 0.05) is evaluated via ANOVA, with ≥3 technical replicates. Molecular dynamics simulations model deuterium’s impact on hydrogen bonding networks .

Methodological Guidance

  • Data Contradiction Analysis : Use Bland-Altman plots to compare inter-laboratory variability in metabolite quantification. Outliers are investigated via repeated measures ANOVA .
  • Research Question Formulation : Align hypotheses with gaps in deuterated antihistamine literature (e.g., "How does deuteration alter Ebastine’s CNS penetration compared to non-deuterated analogs?"). Ensure questions are feasible within institutional resource constraints .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.